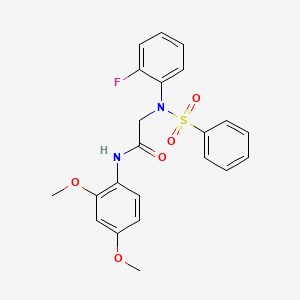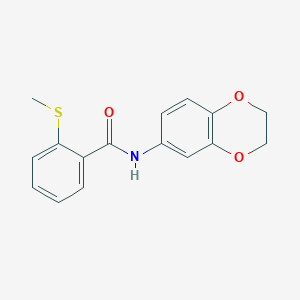![molecular formula C16H18ClNO2S B5881359 N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfachloropyridazine, is a sulfonamide antibiotic that has been widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C15H14ClN3O2S. The compound was first synthesized in 1938 and has since been used in various applications in the field of medicinal chemistry.
Wirkmechanismus
Sulfachloropyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component in the synthesis of nucleic acids and proteins, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria by disrupting the synthesis of folic acid. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. Additionally, Sulfachloropyridazine has been shown to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfachloropyridazine has several advantages as an antibacterial agent for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers on a budget. Additionally, Sulfachloropyridazine has a broad spectrum of activity against a range of bacteria, making it useful in a variety of experimental settings.
However, there are also some limitations to the use of Sulfachloropyridazine in laboratory experiments. The compound has been shown to have some toxicity towards human cells, which may limit its use in certain applications. Additionally, the emergence of bacterial resistance to Sulfachloropyridazine has been reported, which may limit its effectiveness in the long term.
Zukünftige Richtungen
There are several potential future directions for research involving Sulfachloropyridazine. One area of interest is the development of new analogs of the compound with improved antibacterial activity and reduced toxicity towards human cells. Another area of interest is the study of the mechanism of bacterial resistance to Sulfachloropyridazine, with the goal of developing new strategies to overcome resistance.
Conclusion:
In conclusion, Sulfachloropyridazine is a sulfonamide antibiotic that has been widely used in scientific research. The compound has a broad spectrum of activity against a range of bacteria and works by inhibiting the synthesis of folic acid. While there are some limitations to its use, Sulfachloropyridazine remains an important tool in the study of bacterial resistance mechanisms and has potential for future development in the field of medicinal chemistry.
Synthesemethoden
The synthesis of Sulfachloropyridazine involves the reaction of 4-chloroaniline with pyridine-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2,5-dimethylpyrazine to yield Sulfachloropyridazine. The synthesis method is relatively simple and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
Sulfachloropyridazine has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, and Escherichia coli. The compound has also been used in the study of bacterial resistance mechanisms and has been shown to inhibit the growth of multidrug-resistant bacteria.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-3-4-13(2)16(11-12)21(19,20)18-10-9-14-5-7-15(17)8-6-14/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXFFHWHTVVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)

![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)


